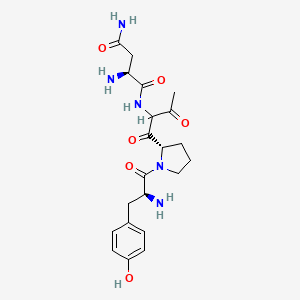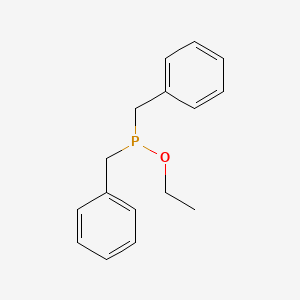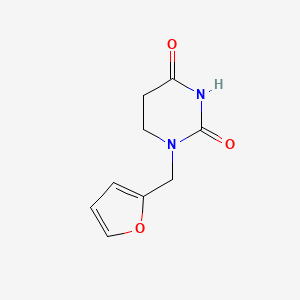![molecular formula C9H12BrN3O B12899664 2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-66-4](/img/structure/B12899664.png)
2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that features a bromine atom, a pyrrolidine ring, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone typically involves the bromination of a precursor molecule followed by the introduction of the pyrrolidine and imidazole rings. One common method involves the reaction of 2-(pyrrolidin-1-yl)-1H-imidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under argon, and at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the imidazole or pyrrolidine rings.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide, while oxidation can produce a ketone or aldehyde derivative.
科学的研究の応用
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: Researchers use this compound to study the interactions of brominated organic molecules with biological systems.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring can form covalent or non-covalent interactions with these targets, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(pyrrolidin-1-yl)ethanone
- 2-Bromo-1-(1H-imidazol-4-yl)ethanone
- 1-(2-Bromoacetyl)pyrrolidine
Uniqueness
2-Bromo-1-(2-(pyrrolidin-1-yl)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties
特性
CAS番号 |
88723-66-4 |
|---|---|
分子式 |
C9H12BrN3O |
分子量 |
258.12 g/mol |
IUPAC名 |
2-bromo-1-(2-pyrrolidin-1-yl-1H-imidazol-5-yl)ethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-5-8(14)7-6-11-9(12-7)13-3-1-2-4-13/h6H,1-5H2,(H,11,12) |
InChIキー |
USWKNLKTLXBETE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=C(N2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
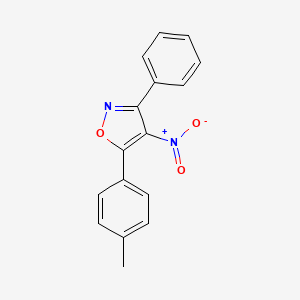
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
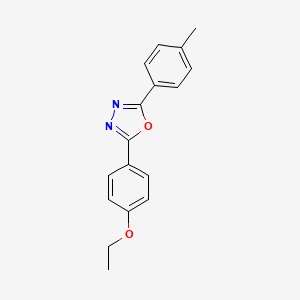
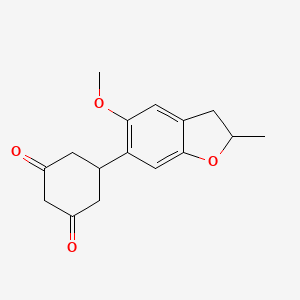
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
